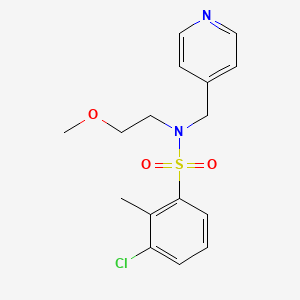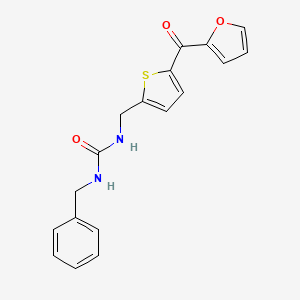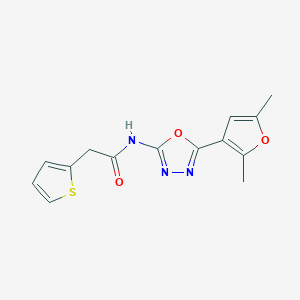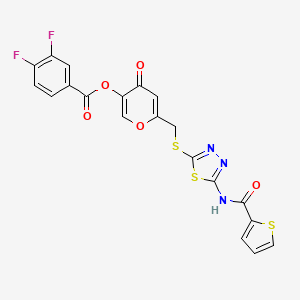![molecular formula C15H28N2O2 B2681797 tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate CAS No. 1286272-82-9](/img/structure/B2681797.png)
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered ring with single bonds. Attached to this ring is an amino group (NH2) and a carbamate group (OC(O)NR2), where one of the R groups is a tert-butyl group (C(CH3)3) and the other is a cyclopropylmethyl group (C3H5) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, an amino group, and a carbamate group. The stereochemistry at the 1R* and 4R* positions would also be an important aspect of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The carbamate group could also undergo various reactions, including hydrolysis or reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbamate group could impact its solubility in different solvents .Scientific Research Applications
Stereoselective Synthesis and Intermediate Applications
An efficient stereoselective synthesis pathway was established for tert-butyl derivatives, highlighting their role as key intermediates in the synthesis of factor Xa inhibitors. This synthesis route is notable for its control over stereochemistry and scalability, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2017).
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291). A rapid synthetic method was developed for this purpose, showcasing the compound's significance in pharmaceutical research (Zhao et al., 2017).
Role in Agrochemical Research
Research on spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid involved the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into these analogues. This work demonstrates the compound's utility in developing novel agrochemicals (Brackmann et al., 2005).
Enantioselective Synthesis for Drug Discovery
The compound is a critical intermediate in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides, underscoring its value in the synthesis of nucleoside analogues and its potential applications in antiviral and anticancer drug discovery (Ober et al., 2004).
Contribution to Organic Synthesis Methods
A study on the enantioselective synthesis of a potent CCR2 antagonist highlighted the critical role of tert-butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate as an intermediate. The research presents an iodolactamization process as a key step, illustrating the compound's importance in organic synthesis and drug development (Campbell et al., 2009).
Versatility in Amine Synthesis
The versatility of tert-butyl derivatives in the asymmetric synthesis of amines was also explored. These derivatives facilitate the production of a wide range of highly enantioenriched amines, showcasing the compound's utility in synthesizing complex organic molecules (Ellman et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(cyclopropylmethylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-8-6-12(7-9-13)16-10-11-4-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLSQYEOGCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2681718.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2681719.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide](/img/structure/B2681721.png)

![2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2681723.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2681728.png)


